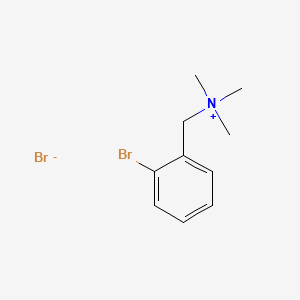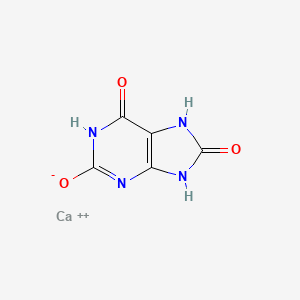
calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate is a chemical compound with the molecular formula C10H6CaN8O6 and a molecular weight of 374.28 . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. The compound is characterized by the presence of calcium ions and multiple oxo groups attached to the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate typically involves the reaction of purine derivatives with calcium salts under controlled conditions. One common method is the reaction of 6,8-dioxo-7,9-dihydro-1H-purine-2-olate with calcium chloride in an aqueous medium. The reaction is carried out at room temperature, and the product is isolated by filtration and drying .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Higher oxidation state derivatives with additional oxo groups.
Reduction: Hydroxylated derivatives of the compound.
Substitution: Substituted purine derivatives with various functional groups.
Scientific Research Applications
Calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in the context of calcium signaling and purine metabolism.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating calcium levels in biological systems.
Mechanism of Action
The mechanism of action of calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate involves its interaction with calcium ions and purine receptors in biological systems. The compound can modulate calcium signaling pathways, which are crucial for various cellular processes. It may also interact with enzymes involved in purine metabolism, influencing their activity and the overall metabolic pathways .
Comparison with Similar Compounds
6,8-Dioxo-6,7,8,9-tetrahydro-1H-purin-2-olate: A similar compound with a different oxidation state and structural configuration.
7,9-Dihydro-1H-purine-2,6,8(3H)-trione: Another purine derivative with similar functional groups but different molecular structure.
Uniqueness: Calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate is unique due to the presence of calcium ions, which can significantly influence its chemical properties and biological activity.
Properties
Molecular Formula |
C5H3CaN4O3+ |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate |
InChI |
InChI=1S/C5H4N4O3.Ca/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+2/p-1 |
InChI Key |
MODSZOMYVFFOMY-UHFFFAOYSA-M |
Canonical SMILES |
C12=C(NC(=O)N1)N=C(NC2=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine](/img/structure/B13769034.png)
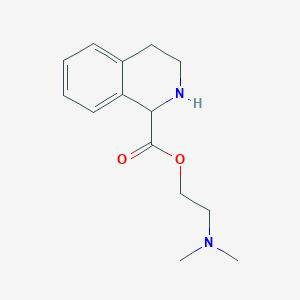
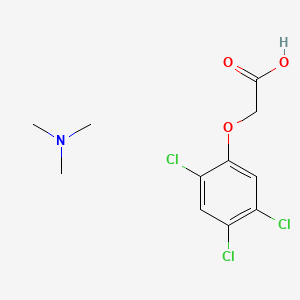
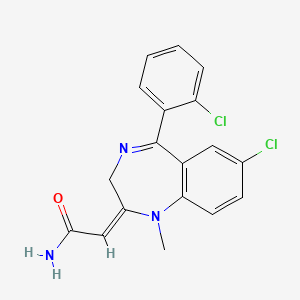
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13769062.png)
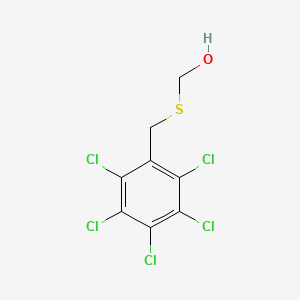
![3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B13769072.png)
![Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769087.png)
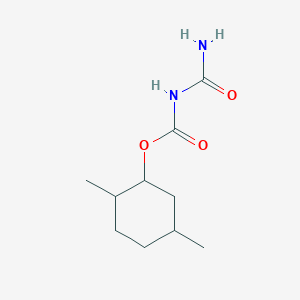
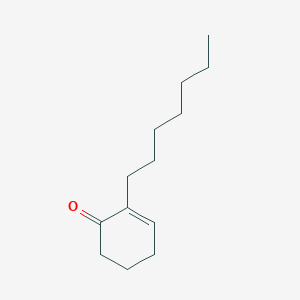
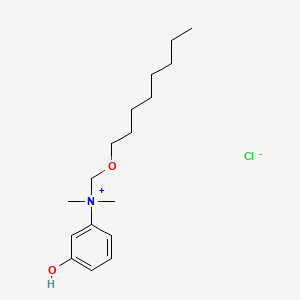
![2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B13769106.png)
